8-(3-(dimethylamino)propyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound is a derivative of purine, which is one of the two types of nitrogenous bases found in nucleotides, the building blocks of DNA and RNA. The presence of the dimethylamino propyl group and the dimethylphenylmethyl group suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a purine ring, which is a heterocyclic aromatic ring system, along with various substituents. These include a dimethylamino propyl group and a dimethylphenylmethyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in its structure. For example, the amino groups might be involved in acid-base reactions, while the aromatic ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amino groups might make it more soluble in polar solvents .Future Directions
Properties
IUPAC Name |
6-[3-(dimethylamino)propyl]-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-15-8-9-16(2)18(12-15)14-29-21(30)19-20(26(6)23(29)31)24-22-27(11-7-10-25(4)5)17(3)13-28(19)22/h8-9,12-13H,7,10-11,14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINHIFAYBVCIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CCCN(C)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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